3-Acetyl-2-ethoxy-4,6-dihydroxybenzaldehyde
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Overview
Description
3-Acetyl-2-ethoxy-4,6-dihydroxybenzaldehyde is an organic compound with the molecular formula C11H12O5 It is a derivative of benzaldehyde, featuring acetyl, ethoxy, and dihydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-ethoxy-4,6-dihydroxybenzaldehyde can be achieved through several methods. One common approach involves the condensation of ortho-ethoxyphenol with acetaldehyde under acidic conditions, followed by oxidation to introduce the aldehyde group . Another method includes the reaction of ortho-ethoxyphenol with trichloroacetaldehyde, followed by hydrolysis and chlorination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-ethoxy-4,6-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Acetyl-2-ethoxy-4,6-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the manufacture of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-2-ethoxy-4,6-dihydroxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity . Specific pathways and targets may vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: Shares the ethoxy and hydroxy groups but lacks the acetyl group.
2,6-Dihydroxyacetophenone: Similar structure but with different functional groups.
3,5-Dihydroxybenzoic acid: Contains dihydroxy groups but differs in other substituents.
Uniqueness
The presence of both acetyl and ethoxy groups, along with dihydroxy functionalities, makes it a versatile compound in various chemical and biological contexts .
Properties
CAS No. |
66065-45-0 |
---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-acetyl-2-ethoxy-4,6-dihydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O5/c1-3-16-11-7(5-12)8(14)4-9(15)10(11)6(2)13/h4-5,14-15H,3H2,1-2H3 |
InChI Key |
KBJYCJYGWNJFOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1C(=O)C)O)O)C=O |
Origin of Product |
United States |
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